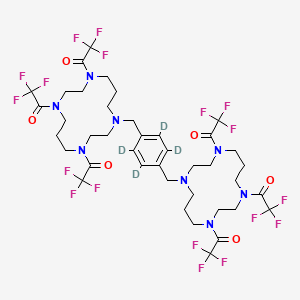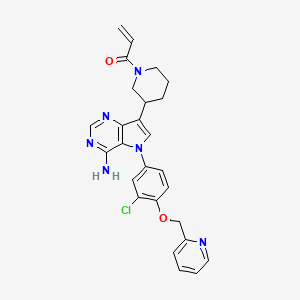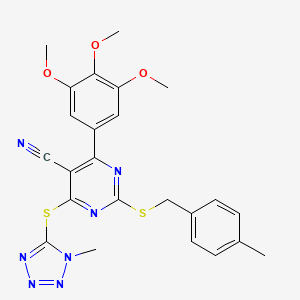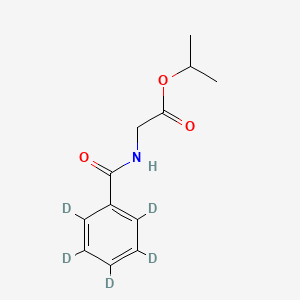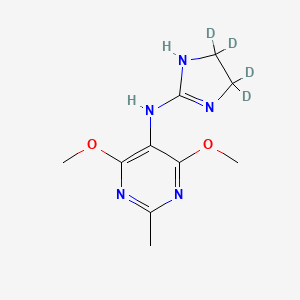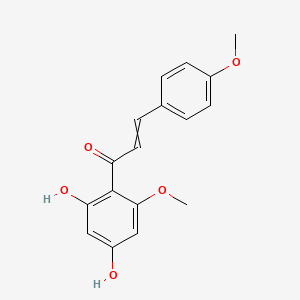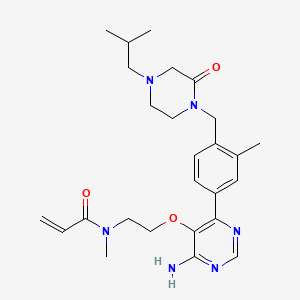
Btk-IN-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Btk-IN-8 is a compound that targets Bruton’s tyrosine kinase, a non-receptor tyrosine kinase involved in the signaling pathways of various immune cells, including B cells and macrophages. Bruton’s tyrosine kinase plays a crucial role in the development and functioning of B cells, making it a significant target for therapeutic interventions in diseases such as B-cell malignancies and autoimmune disorders .
Métodos De Preparación
The synthesis of Btk-IN-8 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure, followed by the introduction of functional groups that enhance its binding affinity and selectivity for Bruton’s tyrosine kinase. Reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations. Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch processing to achieve high yields and purity .
Análisis De Reacciones Químicas
Btk-IN-8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. Common reagents and conditions used in these reactions include acids, bases, solvents, and temperature controls. .
Aplicaciones Científicas De Investigación
Btk-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of Bruton’s tyrosine kinase inhibitors.
Biology: Employed in cellular assays to investigate the role of Bruton’s tyrosine kinase in B-cell development and function.
Medicine: Explored as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and other conditions involving dysregulated B-cell activity.
Industry: Utilized in the development of new drugs targeting Bruton’s tyrosine kinase, as well as in the production of diagnostic tools for detecting Bruton’s tyrosine kinase activity .
Mecanismo De Acción
Btk-IN-8 exerts its effects by covalently binding to a cysteine residue at position 481 in the adenosine triphosphate binding site of Bruton’s tyrosine kinase. This irreversible inhibition prevents the kinase from transmitting signals necessary for B-cell activation and proliferation. The molecular targets and pathways involved include the B-cell receptor signaling pathway, Toll-like receptor signaling, and downstream effectors such as phospholipase-Cγ, nuclear factor kappa B, and mitogen-activated protein kinase pathways .
Comparación Con Compuestos Similares
Btk-IN-8 is compared with other Bruton’s tyrosine kinase inhibitors such as ibrutinib, zanubrutinib, orelabrutinib, and acalabrutinib. While all these compounds target Bruton’s tyrosine kinase, this compound may offer unique advantages in terms of selectivity, potency, and safety profiles. For instance, this compound might exhibit fewer off-target effects or improved pharmacokinetic properties compared to its counterparts .
Similar Compounds
Ibrutinib: A first-generation Bruton’s tyrosine kinase inhibitor with broad clinical applications.
Zanubrutinib: A second-generation inhibitor with improved selectivity and reduced side effects.
Orelabrutinib: Known for its high selectivity and favorable safety profile.
Acalabrutinib: Another second-generation inhibitor with enhanced potency and reduced adverse effects
Propiedades
Fórmula molecular |
C26H36N6O3 |
|---|---|
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
N-[2-[4-amino-6-[3-methyl-4-[[4-(2-methylpropyl)-2-oxopiperazin-1-yl]methyl]phenyl]pyrimidin-5-yl]oxyethyl]-N-methylprop-2-enamide |
InChI |
InChI=1S/C26H36N6O3/c1-6-22(33)30(5)11-12-35-25-24(28-17-29-26(25)27)20-7-8-21(19(4)13-20)15-32-10-9-31(14-18(2)3)16-23(32)34/h6-8,13,17-18H,1,9-12,14-16H2,2-5H3,(H2,27,28,29) |
Clave InChI |
HGYLDYXQKAISMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=C(C(=NC=N2)N)OCCN(C)C(=O)C=C)CN3CCN(CC3=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


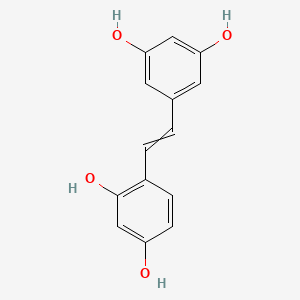
![[D-Leu-4]-OB3](/img/structure/B12427775.png)
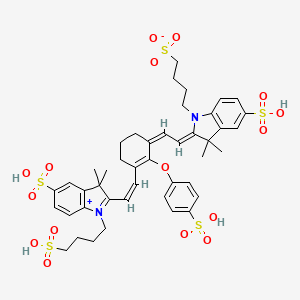
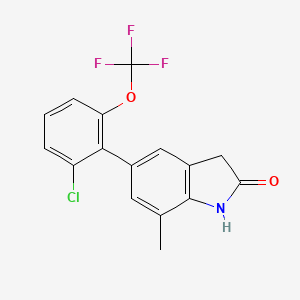
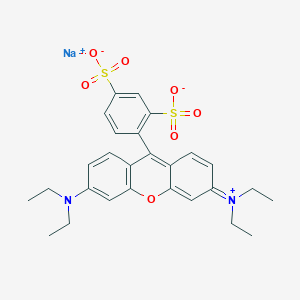
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12427794.png)

